Enhanced Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base and Monohydrochloride
The target compound, 2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride, is formulated as a salt with two equivalents of hydrochloric acid, which is a common strategy to maximize aqueous solubility for biological assays. In contrast, the free base (CAS 1112983-17-1) exhibits limited water solubility due to its neutral, lipophilic nature, and the monohydrochloride salt (CAS 1112983-14-8) provides an intermediate solubility profile . This difference is critical for achieving high-concentration stock solutions without organic co-solvents, which can interfere with cellular assays.
| Evidence Dimension | Aqueous Solubility (Qualitative) |
|---|---|
| Target Compound Data | Dihydrochloride salt form; enhanced solubility reported by supplier |
| Comparator Or Baseline | Free base (CAS 1112983-17-1) and Monohydrochloride salt (CAS 1112983-14-8); lower solubility |
| Quantified Difference | Not quantified in public domain; class-level inference based on salt formation principles |
| Conditions | Vendor technical datasheets and general salt-form solubility principles |
Why This Matters
The high aqueous solubility of the dihydrochloride form facilitates the preparation of concentrated stock solutions, reducing the risk of organic solvent-induced artifacts in cell-based and biochemical assays.
